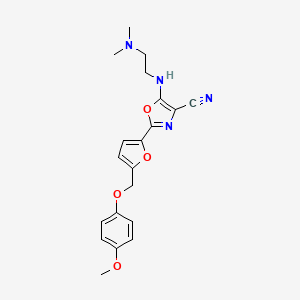

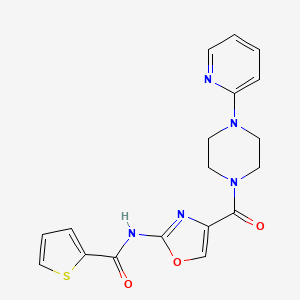

![molecular formula C23H31N5O4 B2669110 tert-butyl 3-(4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-carbonyl)piperidine-1-carboxylate CAS No. 2034519-22-5](/img/structure/B2669110.png)

tert-butyl 3-(4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-carbonyl)piperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of pyrido[2,3-d]pyrimidines, which are known to have a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . It’s an emerging scaffold in medicinal chemistry .

Synthesis Analysis

The synthesis of new pyrido[2,3-d]pyrimidine derivatives involves heating 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, under reflux with MeONa in BuOH . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple rings and functional groups. The pyrido[2,3-d]pyrimidine core is a key feature of its structure .Chemical Reactions Analysis

The chemical reactions involved in the formation of this compound include cyclization reactions involving the acetyl methyl group and the amide carbonyl moiety .Applications De Recherche Scientifique

Synthesis and Biological Activity

The compound tert-butyl 3-(4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-carbonyl)piperidine-1-carboxylate is involved in the synthesis of various biologically active molecules. For example, Rosowsky et al. (1994) described the synthesis of 5-deaza-7-desmethylene analogues of tetrahydrofolic acid, which showed activity as substrates for mouse liver folylpolyglutamate synthetase. These compounds were investigated for their potential in inhibiting key enzymes involved in folate-mediated one-carbon metabolism and as inhibitors of the growth of cultured tumor cells, indicating their potential application in cancer research (Rosowsky et al., 1994).

Optimization for Pharmacokinetic Profiles

Tokuhara et al. (2018) worked on optimizing the structure of a potent renin inhibitor, which involved modifying the chemical structure to improve its pharmacokinetic profile while maintaining renin inhibitory activity. This research illustrates the application of tert-butyl 3-(4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-carbonyl)piperidine-1-carboxylate derivatives in the development of orally bioavailable medications (Tokuhara et al., 2018).

Drug Metabolism and Prostaglandin E2 Agonists

Research by Prakash et al. (2008) into the metabolism of CP-533,536, an EP2 receptor-selective prostaglandin E2 agonist, highlights the importance of understanding the metabolic pathways of potential drug compounds. Their work on identifying the major metabolic pathways and metabolites can help in the development of more effective drugs with fewer side effects (Prakash et al., 2008).

Molecular Structure and Antibacterial Activity

Sanjeevarayappa et al. (2015) synthesized and characterized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, focusing on its molecular structure and evaluating its antibacterial and anthelmintic activity. This research contributes to the understanding of the compound's potential in developing new antibacterial agents (Sanjeevarayappa et al., 2015).

X-ray Studies and Chemical Synthesis

Didierjean et al. (2004) provided insights into the molecular packing and hydrogen bonding interactions of tert-butyl 3-(4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-carbonyl)piperidine-1-carboxylate derivatives through X-ray studies. Their work supports the synthesis of chemically related compounds for further biological evaluation (Didierjean et al., 2004).

Mécanisme D'action

The mechanism of action of pyrido[2,3-d]pyrimidine derivatives is related to their ability to inhibit various enzymes involved in carcinogenesis . They have been studied as inhibitors of different cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl 3-[4-(4-oxopyrido[2,3-d]pyrimidin-3-yl)piperidine-1-carbonyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N5O4/c1-23(2,3)32-22(31)27-11-5-6-16(14-27)20(29)26-12-8-17(9-13-26)28-15-25-19-18(21(28)30)7-4-10-24-19/h4,7,10,15-17H,5-6,8-9,11-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEVVXEVIYKHRKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)N2CCC(CC2)N3C=NC4=C(C3=O)C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 3-(4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-carbonyl)piperidine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

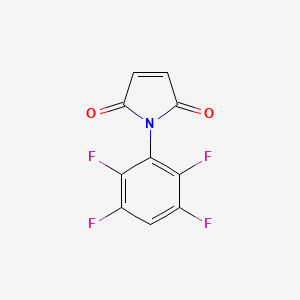

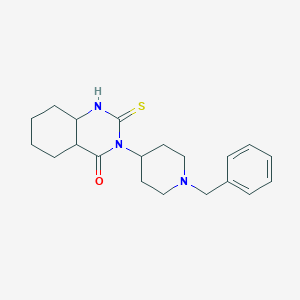

![N-(3,4-dimethoxyphenethyl)-4-(6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2669030.png)

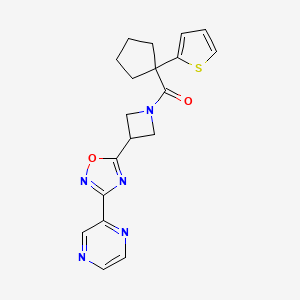

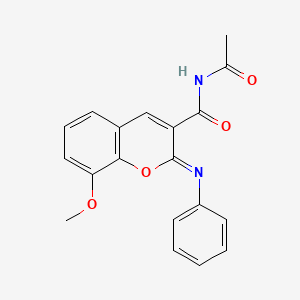

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-6-(2-oxopropoxy)benzofuran-3(2H)-one](/img/structure/B2669040.png)

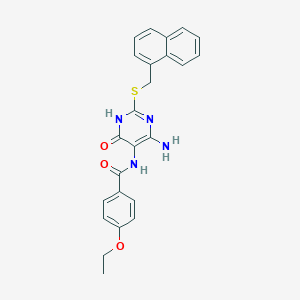

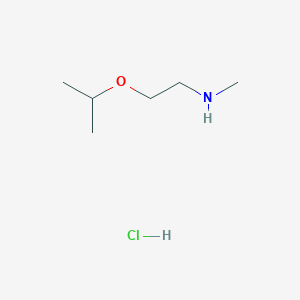

![3,4-dimethyl-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2669042.png)

![3-oxo-5-((tetrahydrofuran-2-yl)methyl)-N-(3-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2669044.png)

![5-[(3,4-dimethylanilino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B2669047.png)

![5-Phenyl-3-{[3-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one](/img/structure/B2669050.png)